molecular formula C17H34O8 B608014 Hydroxy-PEG5-t-butyl ester CAS No. 850090-09-4

Hydroxy-PEG5-t-butyl ester

Cat. No. B608014
M. Wt: 366.45
InChI Key: SNYKXOAOLAFMRH-UHFFFAOYSA-N
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Description

Hydroxy-PEG5-t-butyl ester is a PEG derivative containing a hydroxyl group with a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Synthesis Analysis

This heterobifunctional, PEGylated crosslinker features a hydroxyl group at one end and t-butyl-protected carboxylic acid at the other, which can be deprotected with acidic conditions . It can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .


Molecular Structure Analysis

The molecular formula of Hydroxy-PEG5-t-butyl ester is C17H34O8 . Its molecular weight is 366.4 g/mol . The IUPAC name is tert-butyl 3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate .


Chemical Reactions Analysis

The t-butyl protected carboxylic acid at one end of the Hydroxy-PEG5-t-butyl ester can be deprotected under acidic conditions . This allows it to participate in further chemical reactions.


Physical And Chemical Properties Analysis

Hydroxy-PEG5-t-butyl ester has a refractive index of n/D 1.448 and a density of 1.071 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . It also has a rotatable bond count of 19 .

Scientific Research Applications

Application in Drug Delivery Systems

Hydroxy-PEG5-t-butyl ester and its derivatives, primarily recognized as PEGylated compounds, play a pivotal role in enhancing the solubility and stability of pharmaceutical formulations. The application of PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, has been instrumental in improving the biopharmaceutical properties of drugs. These modifications include increased stability, resistance to proteolytic inactivation, reduced immunogenicity, extended circulatory life, and minimal toxicity, all contributing to improved drug delivery and efficacy. The inclusion of PEGylated compounds in drug formulations is a testament to their significance in enhancing drug solubility and stability, which is crucial for therapeutic efficiency (Jain & Jain, 2008).

Role in Bioconjugation and Nanomedicine

In the realm of bioconjugation and nanomedicine, PEGylation has been recognized for its ability to prolong blood circulation time and improve drug efficacy. The attachment of PEG chains to various biomolecules, a process known as PEGylation, is a well-established technique. PEGylated products have been in clinical use for decades, highlighting their importance in medical applications. However, recent insights have pointed out the formation of anti-PEG antibodies in patients exposed to PEGylated drugs or products containing PEG. These antibodies can lead to reduced drug efficacy and potential adverse effects, shedding light on the necessity for alternative polymers to PEG. Understanding the implications of PEG immunogenicity in drug delivery and bioconjugation is crucial for the development of safer and more effective alternatives (Thai Thanh Hoang Thi et al., 2020).

Advancements in Hydrogel Applications

Hydroxy-PEG5-t-butyl ester derivatives have found extensive applications in the creation of amphiphilic hydrogels, which are widely used in biomaterials due to their favorable mechanical properties and controlled release of hydrophobic substrates. The combination of polyethylene glycol (PEG) and polycaprolactone (PCL), both FDA-approved polymers, has led to significant advancements in the development of hydrogels with versatile applications in biomaterials. These hydrogels are either physically formed through hydrophobic interactions or chemically synthesized via crosslinking reactions. Their biocompatibility, biodegradability, and sensitivity to various stimuli make them suitable for applications such as injectable hydrogels and tissue scaffolds (Dabbaghi et al., 2021).

Future Directions

Hydroxy-PEG5-t-butyl ester can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . Examples of applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation . This suggests that it could have a wide range of applications in the future, particularly in the field of medicinal chemistry.

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O8/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h18H,4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYKXOAOLAFMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy-PEG5-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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